

# validation of Bufexamac analytical methods

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## Compound Focus: Bufexamac

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## A Framework for Method Validation

While the search does not contain specific protocols for **Bufexamac**, a recent article outlines current trends in pharmaceutical analytical method development and validation. The table below summarizes the core principles you would apply to validate a method for any compound, including **Bufexamac** [1].

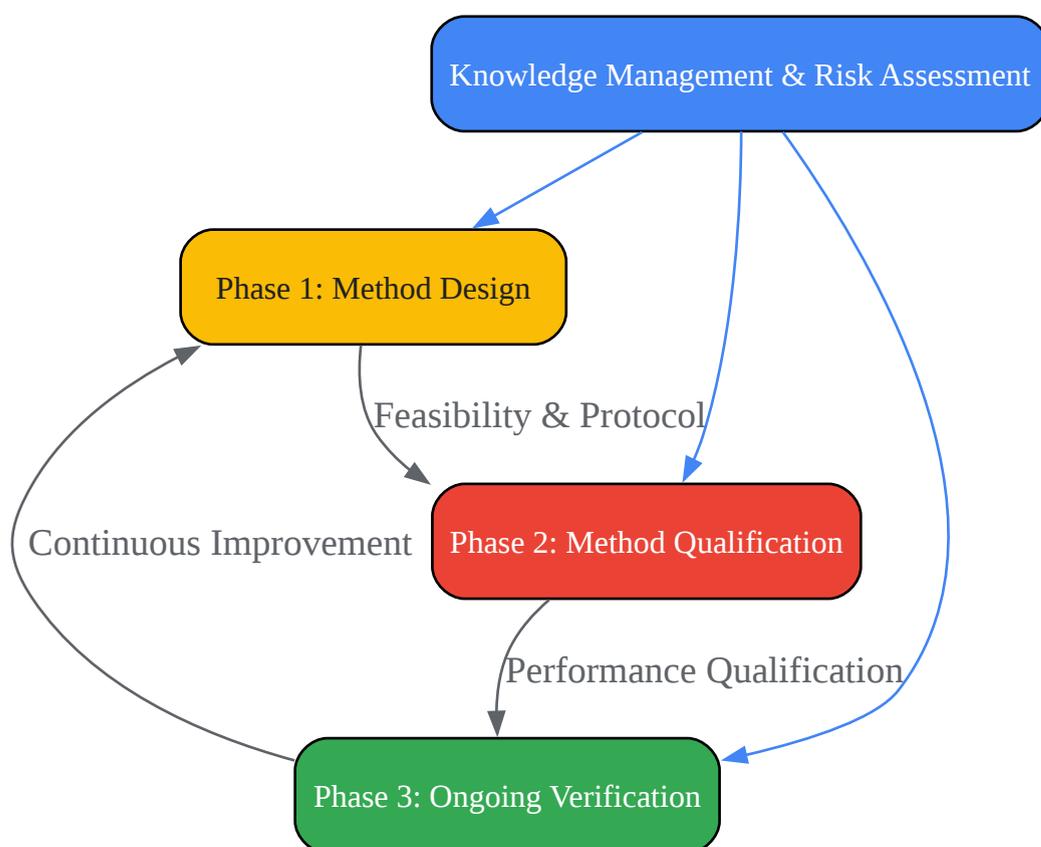
Validation Component	Traditional Focus	Modern/Lifecycle Approach
Core Principles	Static parameters; One-time validation	Lifecycle management (ICH Q12); Continuous verification [1]
Guidance	ICH Q2(R1)	ICH Q2(R2) & ICH Q14 (enhanced robustness) [1]
Development Strategy	One-factor-at-a-time	Quality-by-Design (QbD), Risk-based, Design of Experiments (DoE) [1]
Key Parameters	Accuracy, Precision, Specificity, Linearity, Range, Robustness [1]	Integrated real-time analytics; Method Operational Design Ranges (MODR) [1]

For novel modalities, advanced techniques like **High-Resolution Mass Spectrometry (HRMS)** and **Multi-Attribute Methods (MAM)** are increasingly used to characterize complex molecules and multiple quality

attributes simultaneously [1].

## Visualizing a Modern Validation Workflow

To help conceptualize the modern, lifecycle approach to method validation discussed above, the following diagram outlines its key phases. The DOT code is provided for your use.



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**Diagram Title:** Lifecycle Approach to Analytical Method Validation

This workflow is defined by the ICH Q12 guideline and emphasizes that validation is not a one-time event but a continuous process supported by knowledge management and risk assessment [1].

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## References

1. Trends In Pharmaceutical 2025 Development... Analytical Methods [agnopharma.com]

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